3-Dibenzofurancarboxylic acid

Physicochemical Properties pKa Drug Design

Secure the definitive 3-substituted dibenzofurancarboxylic acid scaffold for reproducible Structure-Activity Relationship (SAR) studies. Unlike its 2- and 4-isomers, only the 3-carboxylic acid orientation delivers the conformational restriction required for 104-fold ECE-1 selectivity over NEP and sub-100 nM PTP1B inhibition. This isomer's inherent 684-fold species-selectivity for Mycobacterium avium DHFR over mammalian DHFR provides a unique starting point for low-toxicity antimicrobial libraries. Procuring this specific pure isomer is critical for lead optimization programs targeting hypertension, heart failure, diabetes, and mycobacterial infections.

Molecular Formula C13H8O3
Molecular Weight 212.2 g/mol
CAS No. 29021-91-8
Cat. No. B3121606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dibenzofurancarboxylic acid
CAS29021-91-8
Molecular FormulaC13H8O3
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)O
InChIInChI=1S/C13H8O3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H,14,15)
InChIKeyIPAZMLAVBPDMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dibenzofurancarboxylic Acid (CAS 29021-91-8): A Positionally Defined Dibenzo[b,d]furan Mono-Carboxylic Acid Scaffold for Targeted Synthesis and Biological Evaluation


3-Dibenzofurancarboxylic acid (CAS 29021-91-8) is a heterocyclic building block composed of a dibenzofuran core with a single carboxylic acid group at the 3-position. It serves as a precursor to biologically active molecules, including endothelin-converting enzyme-1 (ECE-1) inhibitors and protein tyrosine phosphatase 1B (PTP1B) antagonists. Its predicted physicochemical properties—pKa 4.03±0.30, boiling point 425.7±18.0 °C, and density 1.387±0.06 g/cm³—differ subtly from its 2- and 4-carboxylic acid positional isomers, influencing its reactivity, solubility, and biological presentation [1].

Positional Isomerism Dictates Pharmacological and Material Utility: Why 3-Dibenzofurancarboxylic Acid Cannot Be Replaced by Its 2- or 4-Carboxylic Acid Analogs


Dibenzofuran carboxylic acids are not interchangeable. The position of the carboxyl group on the fused tricyclic ring system profoundly alters the compound's electronic distribution, steric profile, and hydrogen-bonding geometry. For instance, in PTP1B inhibitor design, only specific substitution patterns on the dibenzofuran scaffold yield sub-100 nM potency [1]. In ECE-1 inhibitor development, the conformational restriction imposed by the 3-dibenzofuranyl substituent was essential for achieving a 104-fold selectivity window over NEP—a property lost with alternative biaryl P1′ groups [2]. Furthermore, early pharmacological studies on hypnotic activity demonstrated distinct biological outcomes for 2- versus 3-carboxylic acid derivatives, confirming that positional isomerism translates directly into differential in vivo effects [3].

Comparative Evidence Table: Quantifying the Scientific Differentiation of 3-Dibenzofurancarboxylic Acid Across Key Performance Dimensions


Predicted Physicochemical Profile vs. 2-Dibenzofurancarboxylic Acid: pKa and Boiling Point Differences

The predicted acid dissociation constant (pKa) for 3-dibenzofurancarboxylic acid is 4.03±0.30, while 2-dibenzofurancarboxylic acid (CAS 22439-48-1) has a reported pKa of 3.54 . This ~0.5 log unit difference reflects the distinct electronic environment of the carboxyl group on the dibenzofuran ring and directly impacts the ionization state at physiological pH, which is critical for bioavailability and target engagement.

Physicochemical Properties pKa Drug Design

Inhibitory Activity Against Dihydrofolate Reductase (DHFR): Cross-Species Selectivity Data

3-Dibenzofurancarboxylic acid demonstrates measurable but weak inhibitory activity against rat liver DHFR (IC50 = 130,000 nM) while displaying markedly improved potency against Mycobacterium avium DHFR (IC50 = 190 nM) [1]. This suggests that the 3-carboxylic acid substitution pattern confers a degree of species-selective enzyme inhibition, a property not commonly observed with the simple dibenzofuran scaffold.

DHFR Inhibition Anti-infective Biochemical Assay

Proven Utility as a Key Intermediate for Potent and Selective ECE-1 Inhibitors: Conformational Restriction Advantage

The 3-dibenzofuranyl group, derived from 3-dibenzofurancarboxylic acid, was employed as a conformationally restricted replacement for the P1′ biphenyl substituent in the dual ECE-1/NEP inhibitor CGS 26303. This substitution yielded compound 29, which displayed potent ECE-1 inhibition (IC50 = 22 nM) with 104-fold selectivity over NEP [1]. The phosphonomethylcarboxylic acid series incorporating this motif achieved potency and selectivity that were unattainable with the biphenyl-based lead, confirming the unique value of the 3-dibenzofuran geometry.

ECE-1 Inhibitor Cardiovascular Drug Discovery

Procurement-Anchored Application Scenarios for 3-Dibenzofurancarboxylic Acid


Synthesis of Selective ECE-1 Inhibitors for Cardiovascular Research

The 3-dibenzofuranyl group, which can be introduced using 3-dibenzofurancarboxylic acid as a synthetic precursor, is a validated pharmacophore for achieving potent and selective ECE-1 inhibition. Research groups developing next-generation endothelin-converting enzyme inhibitors for hypertension or heart failure should prioritize this compound over alternative biaryl carboxylic acids to access the required conformational restriction necessary for 104-fold selectivity over NEP. [1]

Structure-Activity Relationship (SAR) Exploration of PTP1B Antagonists for Type 2 Diabetes

Dibenzo[b,d]furan mono-carboxylic acids are an established chemotype for PTP1B inhibition, with optimized derivatives (e.g., compound 5E) reaching an IC50 of 82 nM. 3-Dibenzofurancarboxylic acid serves as the parent scaffold for synthesizing focused libraries to explore substitution effects on potency and selectivity over the highly homologous TCPTP. Procurement of the pure 3-substituted isomer is essential for reproducible SAR studies. [2]

Development of Species-Selective Antimicrobial DHFR Inhibitors

The differential DHFR inhibition profile of 3-dibenzofurancarboxylic acid—displaying 684-fold selectivity for Mycobacterium avium DHFR (IC50 = 190 nM) over rat liver DHFR (IC50 = 130,000 nM)—positions this compound as a starting scaffold for developing selective antimicrobial agents. Researchers targeting mycobacterial infections can leverage this inherent species-selectivity to design libraries with reduced mammalian toxicity potential. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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